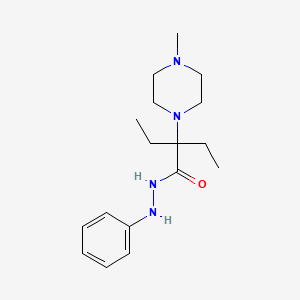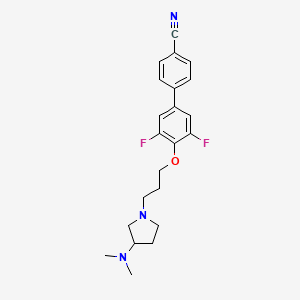
7V2TE8Xvv6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7V2TE8Xvv6 , also referred to as A-423579 , is a chemical substance with the molecular formula C22H25F2N3O . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its complex structure, which includes a biphenyl core substituted with a carbonitrile group and a difluorobiphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7V2TE8Xvv6 involves multiple steps, starting with the preparation of the biphenyl core. The key steps include:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a cyanide ion.
Addition of the Difluorobiphenyl Moiety: The difluorobiphenyl moiety is added through a series of electrophilic aromatic substitution reactions, where fluorine atoms are introduced to the aromatic ring.
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7V2TE8Xvv6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated biphenyl derivatives, while reduction can produce primary amines.
Scientific Research Applications
7V2TE8Xvv6: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7V2TE8Xvv6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
7V2TE8Xvv6: can be compared with other similar compounds, such as:
A-423579 Enantiomer: This is the enantiomer of , which has similar but distinct properties due to its chirality.
Difluorobiphenyl Derivatives: Compounds with similar difluorobiphenyl moieties can be compared based on their chemical reactivity and biological activities.
Carbonitrile-Substituted Biphenyls: These compounds share the carbonitrile group and can be compared in terms of their synthetic routes and applications.
This compound: is unique due to its specific combination of functional groups and its racemic nature, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
568590-38-5 |
|---|---|
Molecular Formula |
C22H25F2N3O |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[4-[3-[3-(dimethylamino)pyrrolidin-1-yl]propoxy]-3,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C22H25F2N3O/c1-26(2)19-8-10-27(15-19)9-3-11-28-22-20(23)12-18(13-21(22)24)17-6-4-16(14-25)5-7-17/h4-7,12-13,19H,3,8-11,15H2,1-2H3 |
InChI Key |
DJXFZKXYKKBTDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=C(C=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


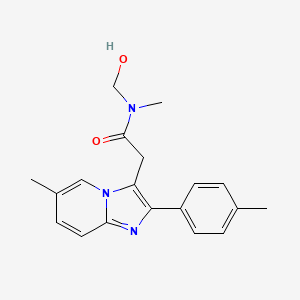
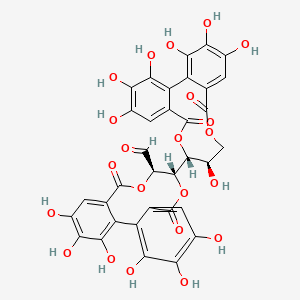
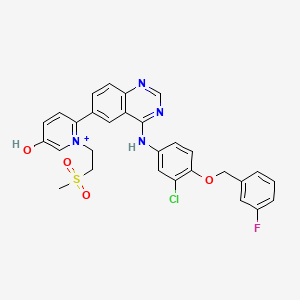
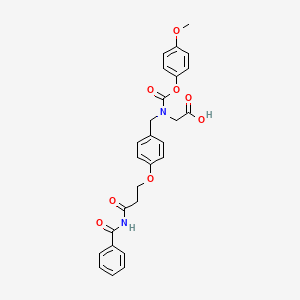
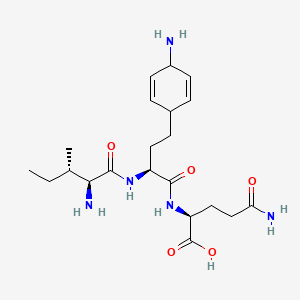
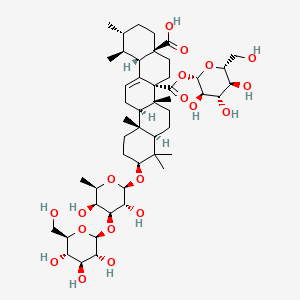
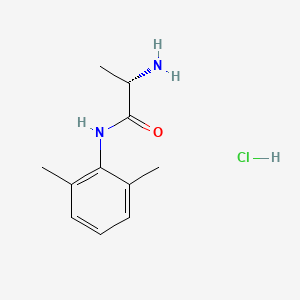

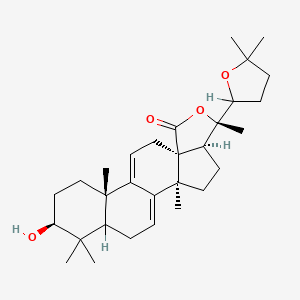
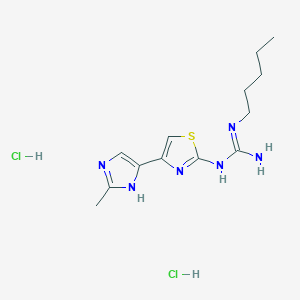

![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)

